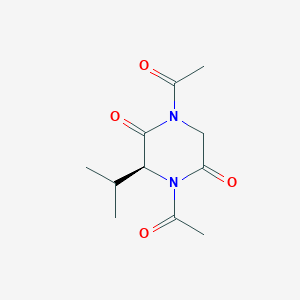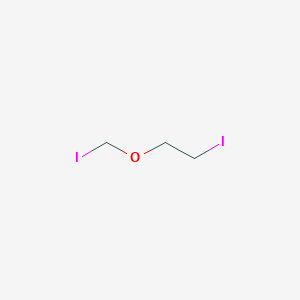
1-Iodo-2-(iodomethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-(iodomethoxy)ethane is an organic compound with the molecular formula C3H6I2O It is a halogenated ether, characterized by the presence of iodine atoms attached to an ethane backbone with a methoxy group
Vorbereitungsmethoden
The synthesis of 1-Iodo-2-(iodomethoxy)ethane typically involves the halogenation of ethane derivatives. One common method is the reaction of 2-iodoethanol with iodine in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Iodo-2-(iodomethoxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodine atoms can yield simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-(iodomethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound can be used in the study of halogenated organic molecules and their interactions with biological systems.
Industry: It may be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-(iodomethoxy)ethane involves its ability to participate in nucleophilic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity is crucial for its applications in organic synthesis and other fields. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-(iodomethoxy)ethane can be compared with other halogenated ethers, such as:
1-Bromo-2-(bromomethoxy)ethane: Similar in structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
1-Chloro-2-(chloromethoxy)ethane: Contains chlorine atoms, which are less reactive than iodine, affecting its use in synthesis and other applications.
1-Fluoro-2-(fluoromethoxy)ethane: Fluorine atoms provide different chemical properties, such as increased stability and resistance to certain reactions.
Eigenschaften
CAS-Nummer |
76442-03-0 |
|---|---|
Molekularformel |
C3H6I2O |
Molekulargewicht |
311.89 g/mol |
IUPAC-Name |
1-iodo-2-(iodomethoxy)ethane |
InChI |
InChI=1S/C3H6I2O/c4-1-2-6-3-5/h1-3H2 |
InChI-Schlüssel |
UMKSBSGLEHNFBN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CI)OCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


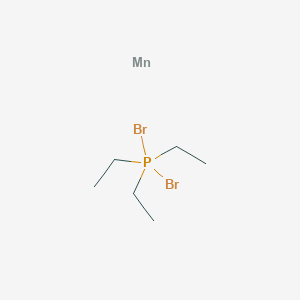
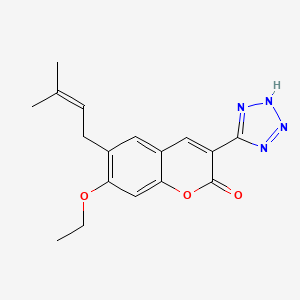
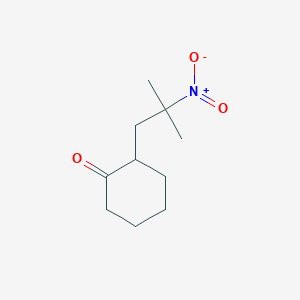
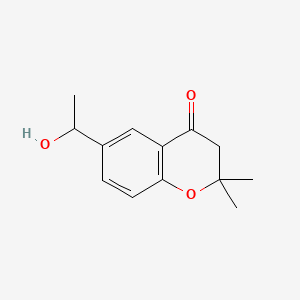
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
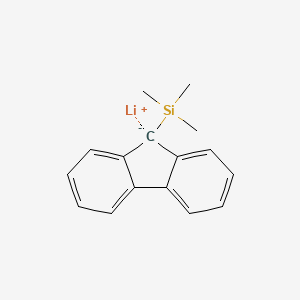
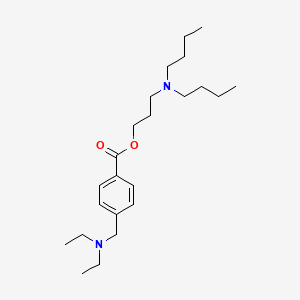
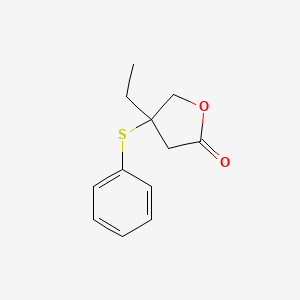
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
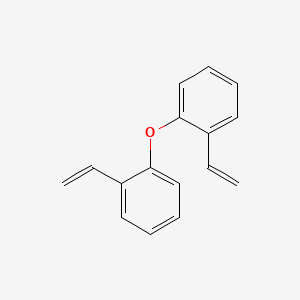
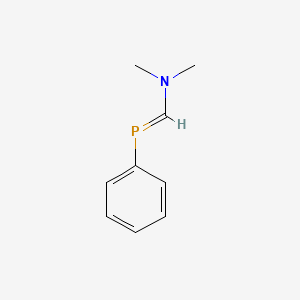
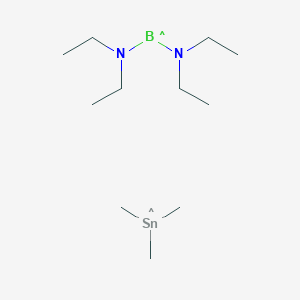
![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
